Welcome to the BenchChem Online Store!
molecular formula C9H14N2 B7825608 1,2-Ethanediamine, N-(4-methylphenyl)- CAS No. 50622-50-9

1,2-Ethanediamine, N-(4-methylphenyl)-

Cat. No. B7825608
M. Wt: 150.22 g/mol
InChI Key: UIPLWQINWACIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04381401

Procedure details

A mixture of 4-methylaniline hydrochloride (15.0 g, 0.10 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 40 ml of 2-(2-methoxyethoxy)ethanol was heated in an oil bath to 170° C. for four hours. On cooling to room temperature, a solid formed. Workup as described in Examples 1 and 8, followed by distillation at 110° C. to 120° C. (1.5 mm Hg) gave a 76 percent yield of the material as a clear liquid which slowly solidified on standing at ambient temperatures to a low-melting solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.O1[CH2:14][CH2:13][NH:12]C1=O>COCCOCCO>[CH3:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH2:14][CH2:13][NH2:12])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.CC1=CC=C(N)C=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
CUSTOM
Type
CUSTOM
Details
a solid formed
DISTILLATION
Type
DISTILLATION
Details
followed by distillation at 110° C. to 120° C. (1.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)NCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.